molecular formula C15H22N2O4 B6587918 methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate CAS No. 1234902-05-6

methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate

Cat. No. B6587918
CAS RN: 1234902-05-6
M. Wt: 294.35 g/mol
InChI Key: KFDIMWOLBUGYEF-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate (M4FPC) is a cyclic piperidine derivative that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. M4FPC has been studied for its ability to act as a catalyst for the synthesis of a variety of compounds, as well as its potential to be used as a therapeutic agent.

Scientific Research Applications

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been studied as a catalyst for the synthesis of a variety of compounds, such as peptides, steroids, and other organic molecules. In medicinal chemistry, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been studied for its potential to be used as a therapeutic agent for the treatment of various diseases. In biochemistry, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been studied for its potential to act as an enzyme inhibitor and to modulate the activity of enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is not fully understood. However, it is believed that methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate binds to enzymes involved in metabolic pathways, thereby modulating their activity. In addition, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. This inhibition of enzyme activity may be responsible for the therapeutic effects of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate.
Biochemical and Physiological Effects
methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been shown to reduce inflammation, alleviate pain, and reduce the risk of cancer. In addition, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has been shown to have antioxidant and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage of using methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is that it is relatively easy to synthesize, which makes it a convenient choice for laboratory experiments. Additionally, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is a relatively stable compound and is not easily degraded by environmental factors. However, one limitation of using methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is that it is not soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate has a number of potential future directions for research. One potential area of research is to further investigate the mechanism of action of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate, as well as its potential therapeutic effects. Additionally, further research could be done to explore the potential applications of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, further research could be done to investigate the potential toxicity of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate, as well as its potential interactions with other drugs. Finally, further research could be done to explore the potential of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate as an enzyme inhibitor and to examine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is synthesized through a multi-step process beginning with the reaction of 2,5-dimethylfuran-3-carboxylic acid and piperidine-1-carboxylic acid. This is followed by the formation of the corresponding amide and ester derivatives, and then the cyclization of the ester to form methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate. The synthesis of methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is generally performed using a microwave-assisted procedure, which is a relatively easy and efficient method for the production of the compound.

properties

IUPAC Name

methyl 4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-8-13(11(2)21-10)14(18)16-9-12-4-6-17(7-5-12)15(19)20-3/h8,12H,4-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDIMWOLBUGYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate

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